molecular formula C9H6Cl2F2O3 B1410086 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid CAS No. 1804517-07-4

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid

Cat. No.: B1410086
CAS No.: 1804517-07-4
M. Wt: 271.04 g/mol
InChI Key: AQUHMRPBNVFLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H7Cl2F2O3. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a phenylacetic acid backbone.

Preparation Methods

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid typically involves multiple steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid undergoes various chemical reactions:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to enzymes or receptors, thereby modulating their activity. The difluoromethoxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O3/c10-5-1-2-6(11)8(16-9(12)13)4(5)3-7(14)15/h1-2,9H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUHMRPBNVFLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)O)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid
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Reactant of Route 6
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3,6-Dichloro-2-(difluoromethoxy)phenylacetic acid

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